molecular formula C13H16ClNO4S B2432260 (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID CAS No. 1172270-80-2

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID

Cat. No.: B2432260
CAS No.: 1172270-80-2
M. Wt: 317.78
InChI Key: QIZDEZGNDHBFDK-UHFFFAOYSA-N
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Description

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but lacks the sulfonyl group.

    2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZDEZGNDHBFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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